molecular formula C20H19NO4 B2680072 7-methoxy-N-(2-methoxybenzyl)-1-benzoxepine-4-carboxamide CAS No. 950286-32-5

7-methoxy-N-(2-methoxybenzyl)-1-benzoxepine-4-carboxamide

Cat. No. B2680072
CAS RN: 950286-32-5
M. Wt: 337.375
InChI Key: JCWQPAFSEHNZAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methoxy-N-(2-methoxybenzyl)-1-benzoxepine-4-carboxamide, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is known to inhibit the glycogen synthase kinase-3 (GSK-3) enzyme, which plays a crucial role in various physiological processes, including glucose metabolism, cell differentiation, and apoptosis.

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound 7-methoxy-N-(2-methoxybenzyl)-1-benzoxepine-4-carboxamide has been the subject of various synthetic and chemical property studies. Although the specific compound was not directly found, related research showcases the development and application of similar compounds in medicinal chemistry and organic synthesis.

  • Orally Active CCR5 Antagonist Synthesis : A practical method for synthesizing an orally active CCR5 antagonist closely related to the structure of interest demonstrates the importance of such compounds in drug development for treating conditions like HIV. This synthesis involves esterification, Claisen-type reactions, and Suzuki−Miyaura reactions, highlighting the compound's role in pharmaceutical chemistry (Ikemoto et al., 2005).

  • Anti-inflammatory and Analgesic Agents : Novel synthetic pathways for benzodifuranyl derivatives from visnaginone and khellinone, leading to compounds with significant anti-inflammatory and analgesic activities, underscore the potential therapeutic applications of structurally similar compounds. This research suggests a framework for developing new drugs based on the manipulation of the core chemical structure (Abu‐Hashem et al., 2020).

  • Carboxamide Protecting Group Development : The development of a new carboxamide protecting group, 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB), highlights the compound's utility in synthetic organic chemistry. This research shows the versatility of similar compounds in facilitating complex synthetic pathways, applicable in the synthesis of a wide range of pharmaceuticals (Muranaka et al., 2011).

  • C-terminal Peptide Amides Synthesis : The study on the synthesis of C-terminal peptide amides under mild conditions using polymer-supported benzylamides showcases the broader applicability of related methodologies in peptide and protein research, offering insights into how similar compounds can be utilized in biochemistry and drug design (Albericio & Bárány, 2009).

properties

IUPAC Name

7-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-23-17-7-8-19-16(12-17)11-14(9-10-25-19)20(22)21-13-15-5-3-4-6-18(15)24-2/h3-12H,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWQPAFSEHNZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.